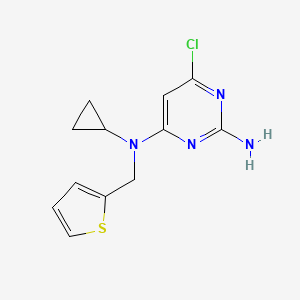
LRE1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von LRE1 erstrecken sich auf verschiedene wissenschaftliche Bereiche:
Chemie: this compound dient als wertvolles Werkzeug zur Untersuchung der Adenylylcyclase-Funktion.
Biologie: Forscher verwenden this compound, um sAC-abhängige Prozesse zu untersuchen.
Medizin: Seine potenziellen therapeutischen Anwendungen werden untersucht.
Industrie: this compound könnte Anwendungen in der Medikamentenentwicklung und verwandten Bereichen finden.
5. Wirkmechanismus
This compound bindet an die Bicarbonat-Aktivator-Stelle von sAC und stört seine Funktion. Die genauen molekularen Ziele und beteiligten Pfade sind ein aktives Forschungsgebiet.
Wirkmechanismus
Target of Action
The primary target of LRE1 is the soluble adenylyl cyclase (sAC), a widely distributed source of cyclic AMP (cAMP) in mammalian cells .
Mode of Action
this compound inhibits sAC via a unique allosteric mechanism. It binds to the bicarbonate activator binding site of sAC, thereby preventing the activation of sAC . This inhibition occurs by occupying the binding site of the physiological activator bicarbonate and prevents sAC-dependent processes in cellular and physiological systems .
Biochemical Pathways
The inhibition of sAC by this compound affects various biochemical pathways regulated by cAMP. These include cell proliferation, apoptosis, differentiation, sperm activation and motility, ciliary beat frequency in the airway, luminal pH in the epididymis, the mitochondrial electron transport chain, glucose-stimulated insulin release from β cells of the pancreas, and intraocular pressure in the eye .
Pharmacokinetics
It is known that this compound effectively inhibits sac-mediated functions in sperm and mitochondria, and it is non-toxic to cells .
Result of Action
The result of this compound’s action is the inhibition of sAC-dependent processes in cellular and physiological systems. This includes a decrease in cAMP production, which in turn affects various physiological processes such as cell proliferation, apoptosis, and differentiation .
Action Environment
The action of this compound is influenced by the presence of bicarbonate, a physiological activator of sAC. This compound binds to the bicarbonate activator binding site, thereby inhibiting the activation of sAC . The effectiveness of this compound may therefore be influenced by the intracellular levels of bicarbonate.
Vorbereitungsmethoden
Synthetic Routes:
Industrial Production:
Information on large-scale industrial production methods for LRE1 is limited. Researchers typically obtain this compound through specialized suppliers.
Analyse Chemischer Reaktionen
LRE1 interagiert mit der Bicarbonat-Aktivator-Bindungsstelle von sAC und hemmt seine Aktivität über einen einzigartigen allosterischen Mechanismus . Obwohl detaillierte Reagenzien und Bedingungen nicht explizit dokumentiert sind, verhindert this compound sAC-abhängige Prozesse in zellulären und physiologischen Systemen . Weitere Untersuchungen seines Potenzials als sAC-Inhibitor sind im Gange.
Vergleich Mit ähnlichen Verbindungen
Obwohl spezifische ähnliche Verbindungen nicht aufgeführt sind, liegt die Einzigartigkeit von LRE1 in seiner allosterischen Hemmung von sAC. Forscher erforschen weiterhin seine besonderen Eigenschaften.
Eigenschaften
IUPAC Name |
6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZXKSZLRVSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is LRE1 and what is its function in Saccharomyces cerevisiae?
A1: this compound (Laminarinase Resistance 1) is a non-essential protein found in the yeast Saccharomyces cerevisiae. [] It plays a role in regulating cell wall integrity and stress resistance, seemingly through its interaction with the protein kinase Cbk1. [, ]
Q2: How does this compound affect heat resistance in yeast?
A2: Overexpression of this compound enhances heat resistance in S. cerevisiae, while deleting it has the opposite effect. [] This effect appears to be linked to this compound's ability to inhibit Cbk1, influencing trehalose accumulation, a key factor in stress response. []
Q3: What is the relationship between this compound and chitinase expression in yeast?
A3: this compound negatively regulates the expression of CTS1, the gene encoding chitinase, an enzyme crucial for cell separation during yeast budding. [] Overexpression of this compound represses CTS1, leading to cell separation defects, while deletion of this compound increases CTS1 expression. [] This regulation is mediated through this compound's interaction with Cbk1. []
Q4: Does this compound affect the cAMP-PKA pathway in yeast?
A4: While this compound overexpression mimics some phenotypes of reduced cAMP-PKA pathway activity (like increased heat resistance), evidence suggests this compound acts independently of this pathway. []
Q5: What is the role of this compound in cell wall integrity?
A5: this compound contributes to cell wall integrity in yeast. [, ] Overexpression of this compound, along with other genes like HLR1 and WSC3, can suppress the sensitivity of HOG pathway mutants to cell wall-degrading enzymes. [] This suggests a potential role for this compound in maintaining cell wall structure, possibly through influencing glucan synthesis or organization. []
Q6: Does this compound interact with other proteins in yeast?
A6: Yes, this compound has been shown to interact with several proteins in yeast. It was initially identified through its interaction with the protein kinase Cbk1. [] Additionally, studies have revealed interactions between this compound and the intermediate filament protein Fin1, as well as proteins involved in vesicle transport and transcriptional regulation. []
Q7: What is known about this compound's role in organisms other than yeast?
A7: While this compound research primarily focuses on yeast, a study identified a soluble adenylyl cyclase (sAC) inhibitor also named this compound. [] This this compound is distinct from the yeast protein and demonstrates protective effects against hepatic ischemia/reperfusion injury in rats by improving mitochondrial function. []
Q8: How does the sAC inhibitor this compound protect against liver injury?
A8: this compound, the sAC inhibitor, appears to induce mitohormesis, a process where mild mitochondrial stress enhances cellular defenses. [] This mitohormetic response, potentially involving SirT3 activation and mitochondrial protein deacetylation, improves mitochondrial function, protecting the liver from ischemia/reperfusion injury. []
Q9: What are the implications of studying this compound?
A9: Studying this compound provides insights into fundamental cellular processes like cell wall regulation, stress response, and vesicle trafficking. [, , ] Understanding its function and interactions in yeast could offer valuable knowledge applicable to other organisms. Furthermore, the discovery of this compound as an sAC inhibitor with potential therapeutic benefits in liver injury highlights its broader significance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



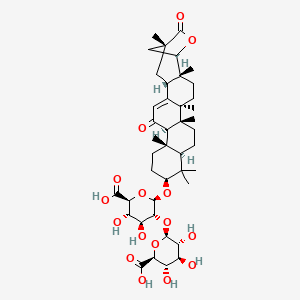
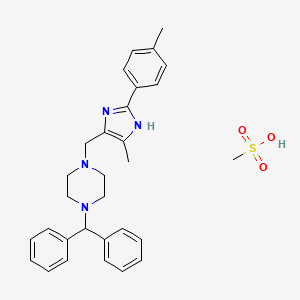
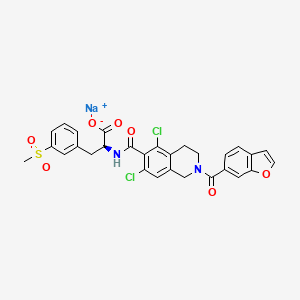
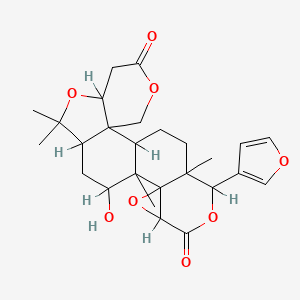
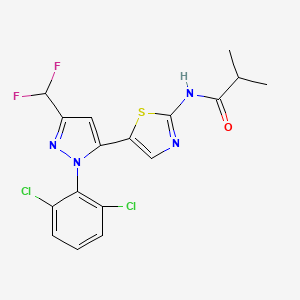
![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)
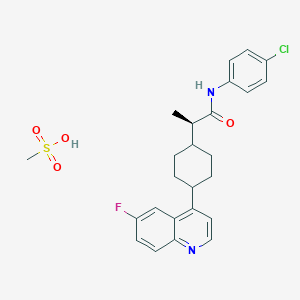
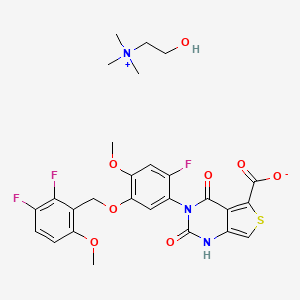
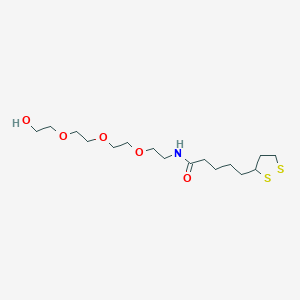

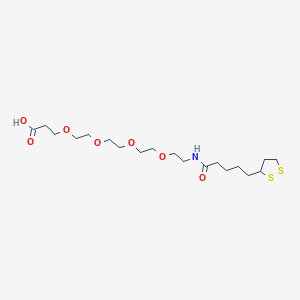
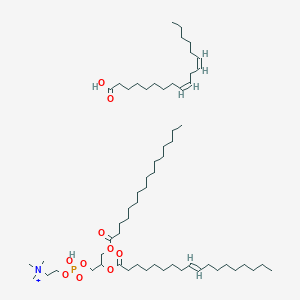
![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)
